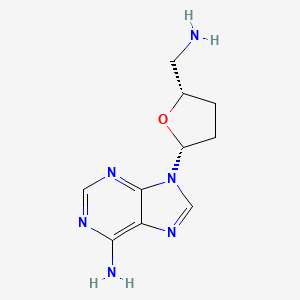

9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine

Description

Properties

IUPAC Name |

9-[(2R,5S)-5-(aminomethyl)oxolan-2-yl]purin-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N6O/c11-3-6-1-2-7(17-6)16-5-15-8-9(12)13-4-14-10(8)16/h4-7H,1-3,11H2,(H2,12,13,14)/t6-,7+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNAPPKKZZMLMRU-NKWVEPMBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CN)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CN)N2C=NC3=C(N=CN=C32)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine, known by its CAS number 413570-57-7, is a purine derivative that has garnered attention for its potential biological activities. The compound is characterized by its unique molecular structure, which includes a tetrahydrofuran moiety linked to a purine base. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H14N6O |

| Molecular Weight | 234.26 g/mol |

| Purity | NLT 98% |

| CAS Number | 413570-57-7 |

Biological Activity

The biological activity of 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine has been investigated in various studies, revealing its potential as an antiproliferative agent and a modulator of cellular processes.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of purine compounds can inhibit cell growth and induce apoptosis in tumor cells. The specific mechanisms include:

- Inhibition of Cell Cycle Progression : The compound may interfere with the cell cycle, particularly affecting the G0/G1 phase.

- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, enhancing chemosensitivity to other anticancer agents.

Case Studies

Case Study 1: In Vitro Analysis

A study evaluated the effects of 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine on human breast cancer cells. The results indicated a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range. The compound was shown to induce apoptosis through caspase activation.

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound acts as a competitive inhibitor of specific kinases involved in cell signaling pathways associated with tumor growth. This was supported by molecular docking studies that demonstrated favorable binding interactions with target proteins.

Research Findings

Recent research has expanded on the understanding of this compound's pharmacological profile:

- Targeting Kinases : The compound has been identified as a potential inhibitor of threonine/tyrosine kinases, which are crucial for cancer progression.

- Synergistic Effects : When combined with established chemotherapeutics, such as doxorubicin or cisplatin, it exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.

Scientific Research Applications

Antiviral Applications

The compound exhibits significant potential as a nucleoside analogue , which allows it to interfere with nucleic acid metabolism. This property makes it a candidate for antiviral therapies, particularly against viruses that rely on nucleoside metabolism for replication. Studies have indicated that compounds in this class can inhibit viral replication effectively.

- Mechanism of Action : The structural similarity of 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine to adenine allows it to compete with natural nucleotides during DNA and RNA synthesis, thereby disrupting the viral life cycle.

Anticancer Properties

In addition to its antiviral potential, this compound has shown cytotoxic effects against various cancer cell lines. Its ability to inhibit key enzymes involved in nucleotide metabolism is crucial for its anticancer activity.

- Enzyme Interactions : Interaction studies reveal that the compound may inhibit kinases and polymerases essential for cancer cell proliferation. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.

Synthesis Methodologies

The synthesis of 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine typically involves several key steps:

- Formation of the Tetrahydrofuran Ring : Starting from appropriate precursors, the tetrahydrofuran moiety is synthesized through cyclization reactions.

- Aminomethyl Group Addition : The aminomethyl group is introduced at the 5-position of the tetrahydrofuran ring using reductive amination techniques.

- Purine Base Attachment : The final step involves attaching the purine base to form the complete structure.

These synthetic routes can be modified to produce derivatives with altered biological properties, allowing researchers to tailor compounds for specific therapeutic targets .

Case Studies and Research Findings

Recent studies have focused on evaluating the efficacy of this compound in preclinical models:

- Study 1 : A study published in a peer-reviewed journal demonstrated that 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine significantly inhibited viral replication in vitro, showcasing its potential as an antiviral agent.

- Study 2 : Another research project investigated its anticancer properties and found that it induced apoptosis in multiple cancer cell lines through modulation of key metabolic pathways.

These findings underscore the compound's versatility and promise in therapeutic applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine (-NH₂) at position 6 of the purine ring participates in nucleophilic substitution. This reactivity enables functionalization through alkylation or acylation:

Key Insight : Steric hindrance from the tetrahydrofuran moiety slightly reduces reaction rates compared to simpler purines.

Mitsunobu Reaction for Functionalization

The tetrahydrofuran ring’s hydroxyl group undergoes Mitsunobu reactions to introduce heteroatoms or protected amines:

Applications : This pathway is critical for synthesizing antiviral prodrugs by appending lipophilic groups .

Protection/Deprotection Strategies

The aminomethyl group (-CH₂NH₂) on the tetrahydrofuran ring requires protection during multi-step syntheses:

| Protecting Group | Reagent | Conditions | Removal Method |

|---|---|---|---|

| Boc (tert-butoxycarbonyl) | Boc₂O, DMAP, DCM | RT, 12 h | TFA/DCM (1:1), 1 h |

| Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc-Cl, Et₃N | 0°C → RT, 6 h | Piperidine/DMF (20%), 30 min |

Note : Boc protection is preferred for stability under acidic conditions.

Enzymatic Modifications

Biocatalytic reactions leverage the compound’s nucleoside-like structure:

| Enzyme | Reaction | Product | Efficiency |

|---|---|---|---|

| Adenosine deaminase | Deamination at position 6 | Hypoxanthine analog | 85% |

| Kinases | Phosphorylation at 5'-OH | 5'-Monophosphate derivatives | 60-75% |

Biological Relevance : Phosphorylated derivatives act as chain terminators in viral RNA replication .

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups is critical for regioselective synthesis:

| Site | Reactivity | Preferred Reactions |

|---|---|---|

| Purine N⁶-amine | High | Alkylation, acylation |

| Tetrahydrofuran -CH₂NH₂ | Moderate | Mitsunobu, protection/deprotection |

| 5'-OH (tetrahydrofuran) | Low | Phosphorylation, glycosylation |

Stability Under Reaction Conditions

-

Acidic Conditions : Stable below pH 3 (tetrahydrofuran ring resists hydrolysis).

-

Basic Conditions : Degrades above pH 10 via purine ring cleavage.

-

Thermal Stability : Decomposes at >150°C (TGA data).

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Stereochemical Specificity : The (2R,5S) configuration in the target compound is critical for binding to viral polymerases, as mirrored in EdAP’s activity .

- Aminomethyl Advantage: The 5-aminomethyl group enhances water solubility (predicted LogP: -1.2) compared to silyl-protected analogs (LogP: 1.8), improving bioavailability .

- Synthetic Challenges : Deprotection of intermediates (e.g., TBS removal) is a key step, requiring optimized conditions to preserve stereochemistry .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-((2R,5S)-5-(aminomethyl)tetrahydrofuran-2-yl)-9H-purin-6-amine, and how is stereochemical control achieved?

- Methodological Answer : The synthesis of purine derivatives with tetrahydrofuran substituents typically involves nucleoside coupling strategies. For example, stereoselective glycosylation reactions between protected purine bases and tetrahydrofuran-derived sugar moieties are critical. Protecting groups like tert-butyldimethylsilyl (TBS) on hydroxyl or aminomethyl groups (e.g., as seen in related compounds in and ) ensure regioselectivity. Chiral HPLC or enzymatic resolution may refine stereochemical purity. Post-synthetic deprotection under mild acidic or fluoride-based conditions (e.g., TBS removal) is essential to preserve the aminomethyl group .

Q. Which analytical techniques are most effective for structural characterization of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly H, C, and 2D-COSY/HMBC, is critical for confirming stereochemistry and connectivity. Mass spectrometry (HRMS or ESI-MS) validates molecular weight and purity. For purity assessment, reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) is recommended. and highlight the importance of these techniques for structurally related purine analogs .

Q. What storage conditions are optimal to maintain the compound’s stability?

- Methodological Answer : Store at -20°C in a dark, inert atmosphere (e.g., argon or nitrogen) to prevent oxidation or hydrolysis. specifies that light-sensitive compounds with tetrahydrofuran backbones degrade under prolonged UV exposure, while emphasizes sealed containers to avoid moisture absorption. Stability studies under accelerated conditions (e.g., 40°C/75% RH) can predict shelf-life .

Q. How does the aminomethyl-tetrahydrofuran moiety influence biochemical interactions?

- Methodological Answer : The aminomethyl group may enhance binding to enzymes or receptors via hydrogen bonding or electrostatic interactions. Computational docking studies (e.g., AutoDock Vina) paired with enzymatic assays (e.g., kinase inhibition tests) can validate hypotheses. and suggest analogous purine derivatives interact with adenosine receptors or nucleotide-binding proteins, providing a framework for comparative studies .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for large-scale production?

- Methodological Answer : Process intensification via flow chemistry may improve reaction consistency. For example, continuous flow systems reduce side reactions in glycosylation steps. Purity optimization requires iterative recrystallization (e.g., using ethanol/water mixtures) and monitoring by HPLC ( ). Design of Experiments (DoE) approaches can identify critical parameters (temperature, reagent ratios) affecting yield .

Q. How should researchers resolve contradictions in analytical data (e.g., NMR vs. X-ray crystallography)?

- Methodological Answer : Discrepancies in stereochemical assignments often arise from dynamic molecular behavior (e.g., ring puckering in tetrahydrofuran). X-ray crystallography provides definitive structural data but requires high-quality crystals. If crystallization fails, compare experimental NMR chemical shifts with DFT-calculated values (e.g., using Gaussian software). and demonstrate how hybrid methods resolve ambiguities in purine analogs .

Q. What experimental designs are recommended for stability studies under stress conditions?

- Methodological Answer : Follow ICH Q1A guidelines: expose the compound to heat (40–80°C), humidity (75% RH), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% HO). Monitor degradation products via LC-MS and quantify using validated calibration curves. and outline protocols for assessing decomposition pathways in related nucleosides .

Q. What derivatization strategies enhance solubility or bioavailability for in vivo studies?

- Methodological Answer : Introduce hydrophilic groups (e.g., phosphate esters, polyethylene glycol chains) to the aminomethyl moiety. Mannich base formation ( ) or prodrug strategies (e.g., acetyl/prodrug conjugates) can improve membrane permeability. Solubility assays (e.g., shake-flask method) and logP measurements (HPLC) guide optimization. For bioavailability, conduct pharmacokinetic studies in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.